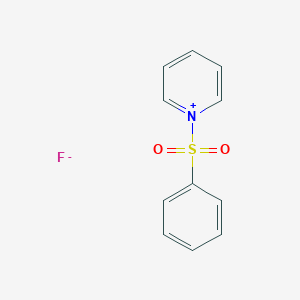
1-(Benzenesulfonyl)pyridin-1-ium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)pyridin-1-ium fluoride is a chemical compound that features a pyridinium ion bonded to a benzenesulfonyl group and a fluoride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium fluoride typically involves the reaction of pyridine with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction between pyridine and benzenesulfonyl fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)pyridin-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce sulfonyl oxides .
Scientific Research Applications
1-(Benzenesulfonyl)pyridin-1-ium fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium fluoride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzenesulfonyl group is particularly effective in forming covalent bonds with amino acid residues such as serine, leading to enzyme inactivation .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.
Pyridinium chloride: Contains a chloride ion instead of a benzenesulfonyl group.
Sulfonyl fluorides: A broader class of compounds that include various sulfonyl groups bonded to fluoride ions.
Uniqueness: 1-(Benzenesulfonyl)pyridin-1-ium fluoride is unique due to the combination of the pyridinium ion and the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
134857-63-9 |
|---|---|
Molecular Formula |
C11H10FNO2S |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)pyridin-1-ium;fluoride |
InChI |
InChI=1S/C11H10NO2S.FH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
InChI Key |
FTMMWSCAPHWFMS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















